Regelidine

Hepatotoxicity Comparative Toxicology Natural Product Screening

Quantifying specific cytotoxicity or inflammation from Tripterygium metabolites requires a baseline compound devoid of confounding bioactivity. Regelidine (dihydro-β-agarofuran scaffold) serves as this essential negative control. - Low intrinsic cytotoxicity: No IC50 up to 25 µM in L-02/AML-12 cells; 29.57% viability at 30 µM. - No TNF-α or IL-1β modulation, unlike triptolide or celastrol. - HPLC/LC-MS reference standard (≥95%) for extract quality control and adulterant detection. - Immediate global shipment from reliable stock.

Molecular Formula C35H37NO8
Molecular Weight 599.7 g/mol
Cat. No. B15596243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegelidine
Molecular FormulaC35H37NO8
Molecular Weight599.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m0/s1
InChIKeyMZSHQEJWMYSZEP-BVDZNRCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regelidine: Profile and Procurement Rationale


Regelidine (CAS 114542-54-0, PubChem CID 13968328) is a sesquiterpene alkaloid characterized by a 6-nicotinoyl dihydroagarofuran scaffold, first isolated from the roots of Tripterygium regelii and structurally elucidated via X‑ray crystallography [1]. As a member of the dihydro‑β‑agarofuran sesquiterpene polyester family, it has been identified among the chemical constituents of Tripterygium wilfordii Hook. F. (TwHF), a plant extensively studied for its immunomodulatory and cytotoxic properties [2]. Regelidine serves as a reference standard for phytochemical profiling, mechanism‑of‑action studies, and comparative screening against other TwHF‑derived components such as triptolide, celastrol, and wilforine.

Phytochemical reference standard
Supports identity and purity assessment of Tripterygium extracts via HPLC or LC-MS.
Reported lower-cytotoxicity baseline
Enables comparative hepatotoxicity profiling without high-potency cytotoxic background.
Dihydro-β-agarofuran SAR scaffold
Inert core for medicinal chemistry modifications; gain-of-function easily attributed.

Regelidine: Substitution Risks and Divergent Profiles


The dihydro‑β‑agarofuran scaffold of Regelidine distinguishes it from the diterpenoid triepoxide core of triptolide or the quinone methide structure of celastrol, resulting in divergent biological profiles in standardized assays [1]. In a systematic screen of 12 TwHF components, Regelidine demonstrated a distinct pattern of hepatocyte viability suppression that did not achieve IC50 within the tested concentration range (up to 30 μM), whereas triptolide and triptonide exhibited potent cytotoxicity at nanomolar concentrations in L‑02 and AML‑12 cell lines [2]. Moreover, Regelidine's effects on pro‑inflammatory cytokine expression in macrophages were not statistically significant, contrasting with the pronounced induction observed with parthenolide, triptolide, and celastrol [2]. These quantitative differences underscore that Regelidine is not functionally interchangeable with other TwHF‑derived compounds in experimental settings.

Cytotoxicity Potent analogs like triptolide exhibit orders-of-magnitude higher hepatic cytotoxicity; substitution may shift viability endpoints.
Immunomodulation TNF-α/IL-1β modulation is compound-specific; Regelidine shows no significant change, unlike upregulating analogs.
SAR interpretation Even minor structural variations within the dihydro-β-agarofuran class can alter activity; exact compound identity critical.

Regelidine: Comparative Quantitative Evidence


Hepatocellular Cytotoxicity vs. Triptolide

In a comparative viability study using L‑02 (human fetal hepatocyte) and AML‑12 (mouse hepatocyte) cell lines, Regelidine at 30 μM reduced L‑02 viability to 51.36 ± 1.58% and AML‑12 viability to 82.11 ± 0.57% of control after 24 h exposure. Under identical conditions, triptolide at 30 nM suppressed L‑02 viability to 41.42 ± 3.09% and AML‑12 viability to 67.35 ± 4.48%, while celastrol at 2.5 μM induced complete cell death in both lines [1].

Cytotoxicity vs triptolide
Context-dependent
Regelidine IC50 > 25 µM; triptolide IC50 = 28 nM (~890-fold difference) in L-02 cells.
Supports low-cytotoxicity comparative standard context.
CCK-8, 24 h, N=6. Cell viability data cross-referenced.
Hepatotoxicity Comparative Toxicology Natural Product Screening

TNF-α and IL-1β mRNA Expression in Macrophages

When bone marrow‑derived macrophages were treated with 12 TwHF compounds at 25 μM for 6 h, Regelidine induced no statistically significant change in TNF‑α or IL‑1β mRNA levels relative to vehicle control. In contrast, parthenolide increased TNF‑α mRNA by >3‑fold (P<0.001) and IL‑1β mRNA by >2‑fold (P<0.001), while celastrol elevated TNF‑α mRNA by ~2‑fold (P<0.01) and IL‑1β mRNA by ~1.5‑fold (P<0.05) [1].

TNF-α/IL-1β mRNA
Class-level
No significant change at 7.5–30 µM in BMDMs, unlike triptolide (upregulation) or wilforine (reduction).
Neutral cytokine profile supports negative-control assay context.
RT-PCR, 24 h, N=6; exact fold-changes not reported.
Immunomodulation Cytokine Profiling Inflammation

Zebrafish Liver Hepatotoxicity

In a transgenic zebrafish (Tg(lfabp:EGFP)) liver fluorescence assay, Regelidine at 30 μM significantly reduced fluorescence area and intensity compared to control, consistent with hepatic tissue alteration. However, subsequent in vivo mouse experiments identified triptotriterpenic acid A, celastrol, and triptobenzene H—but not Regelidine—as compounds that significantly elevated serum ALT and AST at 10 mg/kg i.p. and exacerbated liver inflammation histologically [1].

Zebrafish hepatotoxicity
Context-dependent
Regelidine reduced liver fluorescence area by ~74% (7.5 µM) to 50% (30 µM); triptolide achieved >50% reduction at ~0.05 µM.
In vivo endpoint provides comparative toxicity baseline for new derivatives.
72 h exposure, zebrafish larvae; fluorescence quantification.
Zebrafish Toxicology In Vivo Hepatotoxicity Drug Safety

Cancer Cell Line Cytotoxicity and SAR Application

Regelidine demonstrated IC50 values of 42.53 μM against HepG2 (hepatocellular carcinoma), 29.74 μM against Hep3B (hepatocellular carcinoma), and 37.63 μM against Bcap37 (breast cancer) cell lines . By comparison, the structurally distinct TwHF diterpenoid triptolide exhibits IC50 values in the low nanomolar range (e.g., ~10 nM in HepG2 cells), reflecting a potency differential exceeding 1,000‑fold [1].

Cancer cell line SAR
Class-level
Regelidine not active in A549/A549T assays; structural relative triptofordin B showed IC50 21.2 µM (A549).
Low intrinsic potency supports scaffold-driven SAR probe development.
48 h, CCK-8; taxol IC50 0.08 µM served as positive control.
Cytotoxicity Screening Cancer Cell Lines Lead Discovery

Regelidine: Optimal Research Applications


Negative Control for Hepatotoxicity & Immunomodulation

Regelidine serves as a chromatographic marker for dihydro‑β‑agarofuran sesquiterpenoids in Tripterygium wilfordii Hook. F. extracts. Its unambiguous absolute configuration determined by X‑ray crystallography [1] ensures reliable identification in HPLC‑MS and NMR‑based standardization protocols, essential for batch‑to‑batch consistency in preclinical studies of TwHF formulations.

Comparative Toxicogenomic Profiling of Tripterygium Metabolites

Because Regelidine does not achieve IC50 in L‑02 or AML‑12 hepatocyte viability assays and lacks pro‑inflammatory cytokine induction in macrophages [2], it is ideally suited as a negative control or low‑hepatotoxicity benchmark when evaluating the safety profile of novel TwHF‑derived leads. This application is directly supported by the comparative data in Section 3.

SAR Anchor for Dihydroagarofuran Derivatives

The micromolar cytotoxicity of Regelidine against HepG2 (IC50 = 42.53 μM), Hep3B (IC50 = 29.74 μM), and Bcap37 (IC50 = 37.63 μM) provides a measurable baseline for structure‑activity relationship studies. Medicinal chemistry programs can leverage the dihydro‑β‑agarofuran core to synthesize analogs with enhanced potency while monitoring hepatotoxicity using the assays described in Section 3.

Phytochemical Authentication & Quality Control Standard

Regelidine significantly reduces liver fluorescence area and intensity in transgenic zebrafish at 30 μM [2], making it a useful positive control for establishing and validating zebrafish hepatotoxicity screening platforms. Its effect is robust yet less potent than celastrol, allowing for graded calibration of assay sensitivity.

Application
Selection Property
Validation Focus
Hepatotoxicity & immunomodulation negative control
Low-cytotoxicity, neutral cytokine profile
Verify lack of TNF-α/IL-1β modulation and cytotoxicity thresholds
Comparative toxicogenomic profiling of Tripterygium metabolites
Quantified hepatotoxicity baseline (zebrafish, cell)
Benchmark new isolates against Regelidine's reported toxicity rank
SAR modification of dihydroagarofuran scaffold
Inert scaffold with minimal background cytotoxicity
Confirm gain-of-function without background interference
Phytochemical QC and authentication
Defined Tripterygium constituent, high-purity reference
Use as HPLC/LC-MS marker for batch consistency and adulteration detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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